2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid
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Overview
Description
2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a dimethylsulfamoyl group attached to the imidazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation using dimethyl sulfate and a suitable base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic structure with diverse biological activities.
2-Methylimidazole: Similar structure but lacks the dimethylsulfamoyl group.
Imidazole-4-acetic acid: Contains an acetic acid moiety but differs in substitution pattern.
Uniqueness
2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13N3O4S |
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Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-[4-(dimethylsulfamoyl)-2-methylimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C8H13N3O4S/c1-6-9-7(16(14,15)10(2)3)4-11(6)5-8(12)13/h4H,5H2,1-3H3,(H,12,13) |
InChI Key |
ITYRYQPKAWBBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC(=O)O)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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